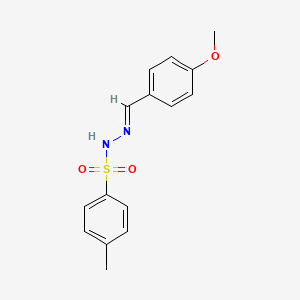

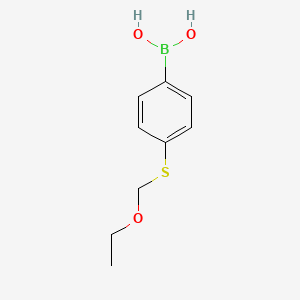

4-(Ethoxymethylthio)phenylboronic acid

Vue d'ensemble

Description

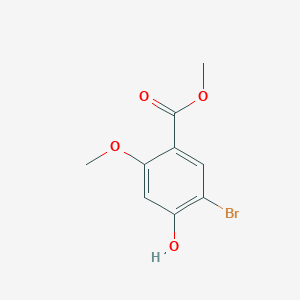

“4-(Ethoxymethylthio)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their ability to form reversible covalent bonds with sugars, which makes them useful in various biological applications .

Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic compounds with a boron compound . For example, phenylboronic acid, a commonly studied boron compound, can be synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product .Molecular Structure Analysis

The molecular formula of “4-(Ethoxymethylthio)phenylboronic acid” is C9H13BO4, and its average molecular weight is 196.008 Da . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki-Miyaura cross-coupling reactions . They can also participate in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates, sulfoxidation reactions, and copper-catalyzed halogenation .Physical And Chemical Properties Analysis

The density of “4-(Ethoxymethylthio)phenylboronic acid” is approximately 1.2 g/cm3, and its boiling point is around 356.6°C . It has four hydrogen bond acceptors, two hydrogen bond donors, and five freely rotating bonds .Applications De Recherche Scientifique

Analytical Chemistry and Sensing

Phenylboronic acids are widely used in analytical chemistry. EMT-PBA, in particular, has been employed for the selective detection of saccharides (sugars) and other polyols. Its reversible binding to these molecules allows for sensitive and specific sensing platforms. Researchers have developed biosensors and assays based on EMT-PBA for detecting glucose, fructose, and other carbohydrates in biological samples .

Drug Delivery Systems

EMT-PBA has found applications in drug delivery due to its ability to form reversible complexes with saccharides. Researchers have functionalized drug carriers (such as nanoparticles) with EMT-PBA to enhance targeted drug delivery. By exploiting the interaction between EMT-PBA and sialic acid (a sugar present on cell surfaces), drug-loaded nanoparticles can selectively bind to cancer cells, improving therapeutic efficacy .

ROS-Responsive Systems

Reactive oxygen species (ROS) play a crucial role in various diseases. Researchers have modified hyaluronic acid (HA) with EMT-PBA to create ROS-responsive drug delivery systems. These systems release drugs (such as curcumin) in response to ROS levels, enabling targeted treatment .

Adenosine and Catechol Binding

EMT-PBA has shown high binding affinity for adenosine and catechol. Researchers synthesized EMT-PBA-functionalized particles that selectively capture these molecules. Such systems could be useful for drug delivery, biosensing, or environmental monitoring .

Bioconjugation and Labeling

Phenylboronic acids, including EMT-PBA, are valuable tools for bioconjugation and labeling. They can be attached to proteins, peptides, or other biomolecules for specific targeting or imaging purposes. EMT-PBA-based conjugates have been explored for cancer diagnostics and therapy .

Glycoprotein Analysis

Glycoproteins play essential roles in cell signaling and disease processes. EMT-PBA has been used to selectively capture glycoproteins from complex biological samples. Researchers have developed glycoprotein enrichment methods based on EMT-PBA affinity chromatography .

Mécanisme D'action

Target of Action

The primary target of 4-(Ethoxymethylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids, in general, are stable and easy to handle, making them important to organic synthesis .

Result of Action

The result of the action of 4-(Ethoxymethylthio)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 4-(Ethoxymethylthio)phenylboronic acid is influenced by the reaction conditions. The success of the Suzuki-Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

[4-(ethoxymethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3S/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJFNCNDSGOOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCOCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243050 | |

| Record name | Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethoxymethylthio)phenylboronic acid | |

CAS RN |

2096331-89-2 | |

| Record name | Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)

![Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3060162.png)

![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)